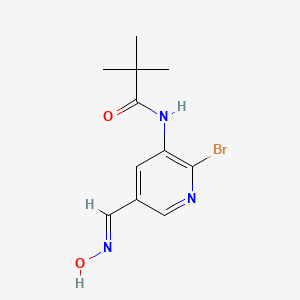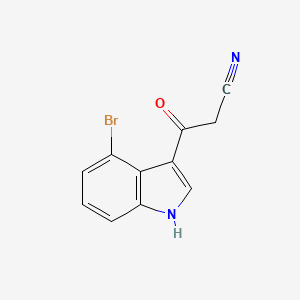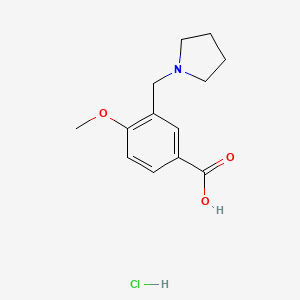
2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
説明
“2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as aryl-phenylketones . It has a molecular weight of 233.29 . The compound is a solid in its physical form .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .
Molecular Structure Analysis
The molecular structure of “2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide” can be represented by the SMILES string NC1=NC(C2=CC=CC=C2)=C(NC(C)=O)S1 . The InChI representation is 1S/C11H11N3OS/c1-7(15)13-10-9(14-11(12)16-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14)(H,13,15) .
Physical And Chemical Properties Analysis
The compound is a solid in its physical form . The compound’s molecular weight is 233.29 . The SMILES string and InChI representation provide additional information about the compound’s chemical structure .
科学的研究の応用
-
Anticancer Drug Discovery
- Field: Medicinal Chemistry
- Application: 2-aminothiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Method: The development of these compounds involves various chemical reactions and the testing of their inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Results: Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against these cancerous cell lines .
-
Antimicrobial Evaluation
- Field: Microbiology
- Application: Some 2-aminothiazole derivatives have shown significant antibacterial activity against Gram-negative bacteria .
- Method: The compounds are synthesized and then tested for their antimicrobial properties .
- Results: The tested compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
-
Antiviral Drug Development
-
Anticonvulsant Drug Development
- Field: Neurology
- Application: Some 2-aminothiazole derivatives have been found to possess anticonvulsant properties .
- Method: These compounds are synthesized and then tested for their anticonvulsant properties .
- Results: Some 2-aminothiazole derivatives have shown significant anticonvulsant activity .
-
Anti-inflammatory Drug Development
- Field: Immunology
- Application: Some 2-aminothiazole derivatives have been found to possess anti-inflammatory properties .
- Method: These compounds are synthesized and then tested for their anti-inflammatory properties .
- Results: Some 2-aminothiazole derivatives have shown significant anti-inflammatory activity .
-
Antihypertensive Drug Development
- Field: Cardiology
- Application: Some 2-aminothiazole derivatives have been found to possess antihypertensive properties .
- Method: These compounds are synthesized and then tested for their antihypertensive properties .
- Results: Some 2-aminothiazole derivatives have shown significant antihypertensive activity .
-
Antioxidant Drug Development
-
Analgesic Drug Development
-
Antipsychotic Drug Development
- Field: Psychiatry
- Application: Some 2-aminothiazole derivatives have been found to possess antipsychotic properties .
- Method: These compounds are synthesized and then tested for their antipsychotic properties .
- Results: Some 2-aminothiazole derivatives have shown significant antipsychotic activity .
-
Antimalarial Drug Development
- Field: Tropical Medicine
- Application: Some 2-aminothiazole derivatives have been found to possess antimalarial properties .
- Method: These compounds are synthesized and then tested for their antimalarial properties .
- Results: Some 2-aminothiazole derivatives have shown significant antimalarial activity .
-
Antifungal Drug Development
-
Antiallergic Drug Development
将来の方向性
The 2-aminothiazole scaffold, which “2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide” is part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further exploring the biological activities of 2-aminothiazole derivatives and developing new synthetic strategies for these compounds .
特性
IUPAC Name |
2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-9(15)6-8-10(14-11(13)16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJFNTJQSUORDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289211 | |
| Record name | 2-Amino-4-phenyl-5-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
CAS RN |
1228552-30-4 | |
| Record name | 2-Amino-4-phenyl-5-thiazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228552-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-5-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)


![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)



-methanamine](/img/structure/B1439725.png)

